3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with an amine would yield an amino derivative of the compound.
Scientific Research Applications
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar structure.
1H-Pyrazolo[3,4-b]pyridines: Known for their biological activities and structural similarity.
Uniqueness
3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2 inhibition compared to other similar compounds .
Properties
Molecular Formula |
C6H5ClN4 |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloro-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5ClN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3 |
InChI Key |
QXQKCRYWKUCPCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC=C2C(=N1)Cl |
Origin of Product |
United States |
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